molecular formula C7H7IO2S B8651155 1-Iodo-2-(methylsulfonyl)benzene

1-Iodo-2-(methylsulfonyl)benzene

Cat. No.: B8651155
M. Wt: 282.10 g/mol
InChI Key: CXBLXPALRYECBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-2-(methylsulfonyl)benzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at the 1-position and a methylsulfonyl (-SO₂CH₃) group at the 2-position. This compound is of interest in organic synthesis due to the electron-withdrawing nature of the sulfonyl group, which activates the iodine for cross-coupling reactions (e.g., Suzuki, Ullmann) or nucleophilic substitutions.

Properties

Molecular Formula

C7H7IO2S

Molecular Weight

282.10 g/mol

IUPAC Name

1-iodo-2-methylsulfonylbenzene

InChI

InChI=1S/C7H7IO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3

InChI Key

CXBLXPALRYECBC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

The sulfonyl group enhances stability and polarizability, making it distinct from analogs with less oxidized sulfur substituents.

Comparison with Structurally Similar Compounds

Sulfur-Containing Derivatives at the 2-Position

The oxidation state of sulfur significantly influences reactivity and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
1-Iodo-2-(methylsulfonyl)benzene C₇H₇IO₂S 282.10 Not listed Electron-withdrawing sulfonyl group; high reactivity in cross-coupling .
1-Iodo-2-(methylsulfinyl)benzene C₇H₇IOS 266.10 71545-38-5 Sulfinyl (-SO-) group; intermediate oxidation state .
1-Iodo-2-(methylthio)benzene C₇H₇IS 250.10 33775-94-9 Thioether (-S-) group; less oxidized, lower polarity .
  • Reactivity : The sulfonyl group in this compound enhances electrophilicity at the iodine position compared to the sulfinyl and thioether analogs, facilitating nucleophilic substitutions .
  • Stability : Sulfonyl derivatives are generally more stable toward oxidation than sulfinyl or thioether analogs due to the fully oxidized sulfur atom.

Trifluoromethyl and Alkoxy Derivatives

Substituents like trifluoromethyl (-CF₃) or alkoxy groups alter electronic and steric properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
1-Iodo-2-(trifluoromethyl)benzene C₇H₄F₃I 272.01 444-29-1 Strong electron-withdrawing -CF₃ group; used in fluorinated aryl syntheses .
1-Iodo-2-(propan-2-yloxy)benzene C₉H₁₁IO 262.09 857335-90-1 Alkoxy group (-OCH(CH₃)₂) provides steric bulk; modulates reaction pathways .
1-Iodo-2-(methoxymethyl)benzene C₈H₉IO 248.06 90003-91-1 Methoxymethyl (-CH₂OCH₃) combines steric and electronic effects .
  • Electronic Effects : The trifluoromethyl group in 1-Iodo-2-(trifluoromethyl)benzene is more electron-withdrawing than sulfonyl, but its steric bulk may hinder certain reactions compared to sulfonyl derivatives .
  • Applications : Alkoxy-substituted derivatives are often used in constructing ether-linked polymers or ligands due to their moderate reactivity .

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